molecular formula C22H27N5O B5553328 N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]quinoline-2-carboxamide

N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]quinoline-2-carboxamide

Cat. No.: B5553328
M. Wt: 377.5 g/mol
InChI Key: AQTLJPQOOOVRTI-UHFFFAOYSA-N
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Description

N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]quinoline-2-carboxamide is a useful research compound. Its molecular formula is C22H27N5O and its molecular weight is 377.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 377.22156050 g/mol and the complexity rating of the compound is 527. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Analysis

Research in this area often explores the synthesis and structural analysis of quinoline and pyrazoloquinoline derivatives, aiming to understand their binding affinities, structural requirements, and the influence of different substitutions on their biological activities. For instance, studies have detailed the synthesis and structure-activity relationships of thienylpyrazoloquinolines, highlighting the importance of planarity and specific substitutions for binding to benzodiazepine receptors and demonstrating their agonist or inverse agonist activities (Takada et al., 1988).

Potential Therapeutic Applications

A significant portion of research focuses on potential therapeutic applications, such as anticancer, antimicrobial, and enzyme inhibition activities. For example, carboxamide derivatives of benzo[b][1,6]naphthyridines have been tested for their cytotoxic activities against various cancer cell lines, showcasing the potential of quinoline derivatives in cancer therapy (Deady et al., 2003). Similarly, novel 3-quinoline carboxamides have been identified as potent and selective inhibitors of ataxia telangiectasia mutated (ATM) kinase, indicating their relevance in targeted cancer treatments (Degorce et al., 2016).

Antimicrobial and Antifungal Activities

Research also extends to the antimicrobial and antifungal properties of quinoline derivatives. Studies have synthesized and evaluated the antifungal activity of 6-fluoro-3,3a,4,5-tetrahydro-2H-pyrazolo[4,3-c]quinoline-2-carboxamide derivatives, demonstrating their efficacy against various fungi (Yuan et al., 2011). This highlights the potential of such compounds in addressing fungal infections and contributing to the development of new antifungal agents.

Future Directions

The compound and its derivatives could be valuable scaffolds for drug design and medicinal chemistry . Future research could focus on exploring its biological activity, optimizing its synthesis, and investigating its potential therapeutic applications.

Properties

IUPAC Name

N-[[5-(2-methylpropyl)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-2-yl]methyl]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O/c1-16(2)14-26-10-5-11-27-19(15-26)12-18(25-27)13-23-22(28)21-9-8-17-6-3-4-7-20(17)24-21/h3-4,6-9,12,16H,5,10-11,13-15H2,1-2H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQTLJPQOOOVRTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1CCCN2C(=CC(=N2)CNC(=O)C3=NC4=CC=CC=C4C=C3)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.